

# Analysis of PRT543 Clinical Trial Results from NCT03886831: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | PRT543    |           |  |  |
| Cat. No.:            | B15585886 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial NCT03886831, which evaluated the safety and efficacy of **PRT543**, a first-in-class, potent, and selective oral inhibitor of protein arginine methyltransferase 5 (PRMT5). The trial enrolled patients with advanced solid tumors and hematologic malignancies who had exhausted available treatment options. This document summarizes the key findings, compares the performance of **PRT543** with alternative therapies, and provides detailed experimental methodologies for key assays cited in the trial.

### Overview of PRT543 and the NCT03886831 Trial

PRT543 is a small molecule inhibitor of PRMT5, an enzyme that plays a crucial role in regulating gene expression and RNA splicing, and is overexpressed in various cancers.[1] The NCT03886831 study was a Phase 1, multicenter, open-label, dose-escalation and dose-expansion trial designed to determine the recommended Phase 2 dose (RP2D), safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PRT543.[2] The dose-escalation portion of the trial enrolled patients with a range of advanced solid tumors and lymphomas.[3] The dose-expansion phase focused on specific cohorts, including patients with adenoid cystic carcinoma (ACC), myelofibrosis (MF), and myelodysplastic syndrome (MDS).[4]

# **Key Clinical Trial Results**

The NCT03886831 trial has provided initial evidence of the safety and preliminary efficacy of **PRT543** in heavily pre-treated patient populations.



### Safety and Tolerability

Across the dose-escalation and dose-expansion cohorts, **PRT543** was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were hematologic in nature and typically reversible with dose modification.

Table 1: Most Common Treatment-Related Adverse Events (Any Grade) in the Dose Escalation Phase (N=49)[3]

| Adverse Event    | Frequency |
|------------------|-----------|
| Fatigue          | 41%       |
| Nausea           | 29%       |
| Thrombocytopenia | 27%       |
| Anemia           | 24%       |

Grade 3 or higher TRAEs included thrombocytopenia and anemia.[3] In the adenoid cystic carcinoma cohort, the most common Grade 3 TRAEs were anemia (16%) and thrombocytopenia (9%).[5] No Grade 4 or 5 treatment-emergent adverse events were reported in this cohort.[5]

### **Pharmacodynamics and Target Engagement**

PRT543 demonstrated dose-dependent target engagement and inhibition of PRMT5 activity. A key pharmacodynamic marker, symmetric dimethylarginine (sDMA) in the serum, showed a significant reduction with PRT543 treatment. At the expansion dose of 45 mg administered five times a week, a 69% reduction in serum sDMA was observed.[6] Furthermore, an increase in intron retention, a marker of PRMT5's role in mRNA splicing, was seen in peripheral blood mononuclear cells, confirming the drug's mechanism of action.[7]

### **Efficacy**

Preliminary efficacy was observed in several cohorts of the NCT03886831 trial.

 Adenoid Cystic Carcinoma (ACC): In a dose-expansion cohort of 56 patients with recurrent/metastatic ACC, PRT543 demonstrated a clinical benefit rate of 57% and a disease



control rate of 70%.[5] The overall response rate (ORR) was 2%, with a median progression-free survival (PFS) of 5.9 months.[5]

 Myeloid Malignancies (MF and MDS): In patients with myelofibrosis and myelodysplastic syndrome, PRT543 showed evidence of clinical activity. In the dose-escalation phase, three patients with MF exhibited stable disease for at least one year, with one patient showing improvement in bone marrow fibrosis.[8] One patient with MDS and a spliceosome mutation experienced a significant clinical response in anemia and transfusion requirements.[8]

## **Comparative Analysis**

To provide context for the clinical potential of **PRT543**, this section compares its performance with established and emerging therapies for the specific cancers investigated in the trial's expansion cohorts.

## **Adenoid Cystic Carcinoma (ACC)**

Currently, there are no standard-of-care systemic therapies for recurrent/metastatic ACC, and treatment options are limited.

Table 2: Comparison of **PRT543** with Other Investigational Therapies in Adenoid Cystic Carcinoma



| Therapy                | Mechanism of<br>Action                                             | Overall<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Key Grade ≥3<br>Adverse<br>Events                |
|------------------------|--------------------------------------------------------------------|-----------------------------------|--------------------------------------------------|--------------------------------------------------|
| PRT543                 | PRMT5 Inhibitor                                                    | 2%[5]                             | 5.9 months[5]                                    | Anemia (16%),<br>Thrombocytopeni<br>a (9%)[5]    |
| Axitinib               | VEGFR Inhibitor                                                    | 0% - 9.1%[2][9]                   | 10.8 months[9]                                   | Hypertension, Fatigue, Oral Mucositis[9]         |
| Axitinib +<br>Avelumab | VEGFR Inhibitor<br>+ PD-L1 Inhibitor                               | 18%[10]                           | 7.3 months[10]                                   | Fatigue, Hypertension, Diarrhea[11]              |
| Lenvatinib             | Multi-kinase<br>Inhibitor<br>(VEGFR, FGFR,<br>PDGFRα, RET,<br>KIT) | 15.6%[12]                         | 17.5 months[12]                                  | Hypertension<br>(28.1%), Oral<br>Pain (9.4%)[12] |

## Relapsed/Refractory Myelofibrosis (MF)

The treatment landscape for myelofibrosis that is resistant or refractory to first-line JAK inhibitors like ruxolitinib is evolving.

Table 3: Comparison of PRT543 with Other Therapies in Relapsed/Refractory Myelofibrosis



| Therapy     | Mechanism of<br>Action        | Spleen Volume<br>Reduction<br>(≥35%)                | Symptom<br>Response<br>Rate (≥50%<br>reduction)     | Key Grade ≥3<br>Adverse<br>Events                        |
|-------------|-------------------------------|-----------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------|
| PRT543      | PRMT5 Inhibitor               | Data not yet<br>mature                              | Improvement in symptoms observed[8]                 | Anemia,<br>Thrombocytopeni<br>a[8]                       |
| Fedratinib  | JAK2/FLT3<br>Inhibitor        | 30%[13]                                             | 27%[13]                                             | Anemia, Thrombocytopeni a, Gastrointestinal disorders[8] |
| Momelotinib | JAK1/JAK2/ACV<br>R1 Inhibitor | Non-inferior to ruxolitinib                         | Comparable to other JAK inhibitors                  | Dizziness,<br>Nausea[14]                                 |
| Pacritinib  | JAK2/IRAK1<br>Inhibitor       | 23% (in patients with severe thrombocytopeni a)[15] | 25% (in patients with severe thrombocytopeni a)[15] | Anemia,<br>Thrombocytopeni<br>a[15]                      |

## Relapsed/Refractory Myelodysplastic Syndrome (MDS)

For patients with higher-risk MDS who have failed hypomethylating agents, therapeutic options remain an area of high unmet need.

Table 4: Comparison of **PRT543** with Other Therapies in Relapsed/Refractory Higher-Risk Myelodysplastic Syndrome



| Therapy                     | Mechanism of<br>Action                       | Complete<br>Remission<br>(CR) Rate          | Overall<br>Response<br>Rate (ORR)                                                                                 | Key Grade ≥3<br>Adverse<br>Events                                                       |
|-----------------------------|----------------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| PRT543                      | PRMT5 Inhibitor                              | Data not yet<br>mature                      | Objective<br>responses<br>observed in 5/40<br>patients with<br>splicing factor-<br>mutant myeloid<br>malignancies | Anemia (50%),<br>Thrombocytopeni<br>a (27.5%),<br>Neutropenia<br>(15%)                  |
| Venetoclax +<br>Azacitidine | BCL2 Inhibitor +<br>Hypomethylating<br>Agent | 7% (in R/R MDS)<br>[16]                     | 39% (CR + mCR<br>in R/R MDS)[16]                                                                                  | Febrile neutropenia (34%), Thrombocytopeni a (32%), Neutropenia (27%), Anemia (18%)[16] |
| Luspatercept                | TGF-β Ligand<br>Trap                         | Not applicable<br>(primarily for<br>anemia) | Hematologic Improvement- Erythroid (HI-E) of 53.7% in lower-risk MDS[3]                                           | Anemia,<br>Thrombocytopeni<br>a[3]                                                      |

# **Experimental Protocols**

Detailed methodologies are crucial for the scientific community to understand and potentially replicate key findings.

# Pharmacodynamic Assessment: Serum Symmetric Dimethylarginine (sDMA) Measurement

Objective: To quantify the level of sDMA in patient serum as a biomarker of PRMT5 inhibition.



- Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurate quantification of sDMA.[17][18]
  - Sample Preparation: Serum samples are typically prepared by protein precipitation to remove larger molecules. This is often followed by a derivatization step, such as with butyl ester, to improve the chromatographic properties of ADMA and sDMA.[17]
  - Chromatographic Separation: The derivatized sample is injected into a UPLC system equipped with a reverse-phase column (e.g., Acquity UPLC BEH C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is used to separate sDMA from other serum components.[17]
  - Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for sDMA and an isotopically labeled internal standard (e.g., d7-ADMA) are monitored.[17]
  - Quantification: The concentration of sDMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sDMA.

# Pharmacodynamic Assessment: Intron Retention Analysis

- Objective: To assess changes in mRNA splicing, specifically intron retention, as a functional consequence of PRMT5 inhibition.
- Methodology: RNA sequencing (RNA-seq) followed by specialized bioinformatic analysis is the primary method.[19]
  - Sample Collection and RNA Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. Total RNA is then extracted from the PBMCs using a commercial kit.
  - Library Preparation and Sequencing: The extracted RNA is used to prepare a sequencing library. This typically involves poly(A) selection to enrich for mRNA, followed by



fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform.

- Bioinformatic Analysis:
  - Read Alignment: The raw sequencing reads are aligned to a reference human genome.
  - Intron Retention Quantification: Specialized bioinformatics tools such as IRFinder or iREAD are used to identify and quantify intron retention events.[19] These tools typically calculate an "intron retention ratio" or a "percent spliced-in (PSI)" value for each intron, which represents the proportion of transcripts that retain that intron.
  - Differential Analysis: Statistical analysis is performed to identify introns with significantly different retention levels between pre-treatment and on-treatment samples.

### **Pharmacokinetic Assessment**

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of PRT543 in patients.
- Methodology: Plasma concentrations of PRT543 are measured at various time points after drug administration using a validated bioanalytical method, typically LC-MS/MS.
  - Sample Collection: Blood samples are collected at pre-specified time points before and after PRT543 administration. Plasma is separated by centrifugation and stored frozen until analysis.
  - Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate PRT543 from plasma components.
  - LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. A specific chromatographic method is used to separate PRT543 from any potential metabolites, and a tandem mass spectrometer is used for sensitive and selective detection and quantification.
  - Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time



to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) using non-compartmental analysis.

# Visualizations PRT543 Mechanism of Action



#### Click to download full resolution via product page

Caption: **PRT543** inhibits the PRMT5 enzyme, leading to altered gene expression and RNA splicing, ultimately suppressing cancer cell proliferation.

## **NCT03886831 Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the NCT03886831 Phase 1 clinical trial of **PRT543**, from patient enrollment through dose escalation and expansion to endpoint analysis.

### Conclusion

The initial results from the NCT03886831 trial suggest that **PRT543** is a promising novel agent with a manageable safety profile and signs of clinical activity in heavily pre-treated patients with advanced cancers, including adenoid cystic carcinoma, myelofibrosis, and myelodysplastic syndrome. The demonstrated on-target activity through pharmacodynamic markers further



validates its mechanism of action. While the efficacy data are preliminary, they provide a strong rationale for continued development and further investigation in larger, more definitive studies. The comparative analysis indicates that **PRT543** may offer a new therapeutic option in settings with limited effective treatments. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from PRMT5 inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ashpublications.org [ashpublications.org]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. Fewer RBCTs With Luspatercept Treatment in Patient With LR-MDS | Docwire News [docwirenews.com]
- 4. Venetoclax Plus Azacitidine Evaluated in High-Risk Myelodysplastic Syndromes The ASCO Post [ascopost.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Myelofibrosis: Treatment Options After Ruxolitinib Failure [mdpi.com]
- 8. Long-Term Transfusion Independence with Luspatercept Versus Epoetin Alfa in Erythropoiesis-Stimulating Agent-Naive, Lower-Risk Myelodysplastic Syndromes in the COMMANDS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Phase II Clinical Trial of Axitinib and Avelumab in Patients With Recurrent/Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Study of Lenvatinib in Patients With Progressive, Recurrent or Metastatic Adenoid Cystic Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of venetoclax plus azacitidine for patients with treatment-naive highrisk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Efficacy and Safety of Momelotinib in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retrospective analysis of pacritinib in patients with myelofibrosis and severe thrombocytopenia PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 1b study of venetoclax and azacitidine combination in patients with relapsed or refractory myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Frontiers | Intron Retention as a Mode for RNA-Seq Data Analysis [frontiersin.org]
- To cite this document: BenchChem. [Analysis of PRT543 Clinical Trial Results from NCT03886831: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585886#analysis-of-prt543-clinical-trial-results-from-nct03886831]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com